2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
CAS No.: 324523-20-8
Cat. No.: VC2447516
Molecular Formula: C24H26Cl2N2O2
Molecular Weight: 445.4 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride - 324523-20-8](/images/structure/VC2447516.png)
Specification
CAS No. | 324523-20-8 |
---|---|
Molecular Formula | C24H26Cl2N2O2 |
Molecular Weight | 445.4 g/mol |
IUPAC Name | 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride |
Standard InChI | InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1 |
Standard InChI Key | ZEBNDUQLNGYBNL-VEIFNGETSA-N |
Isomeric SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl |
SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl |
Canonical SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
The compound 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride possesses distinct chemical properties that define its behavior in various systems. Based on the available data, the compound's key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Property | Value |
---|---|
CAS Number | 324523-20-8 |
Molecular Formula | C24H26Cl2N2O2 |
Molecular Weight | 445.4 g/mol |
State at Room Temperature | Solid (presumed based on structure) |
PubChem Compound ID | 9868131 |
The molecule's substantial molecular weight and the presence of multiple functional groups suggest a complex three-dimensional structure with specific chirality due to the (2R) stereocenter. This stereochemistry likely plays a critical role in any biological activities the compound may possess, as molecular recognition in biological systems often depends on precise spatial arrangements of functional groups.
Structural Characteristics
The structural formula of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride can be represented through various chemical notations. The compound features several key structural components including a naphthalene ring system, a benzonitrile group, and multiple functional groups connected through a complex arrangement.
Table 2: Structural Identifiers for 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1 |
Standard InChIKey | ZEBNDUQLNGYBNL-VEIFNGETSA-N |
Isomeric SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC@HO.Cl |
Canonical SMILES | CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl |
The molecular structure reveals several important features:
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A naphthalene moiety (naphthalen-2-yl) connected to a tertiary carbon center
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A 2-chloro-6-benzonitrile group linked through an ether bond
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A chiral secondary alcohol group (2R configuration) in the propoxy chain
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A secondary amine functional group
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The presence as a hydrochloride salt, which likely improves its solubility in aqueous environments
These structural elements, particularly the (2R) stereocenter, suggest that the compound might possess specific biological activity dependent on stereochemical recognition. The presence of both hydrophobic (naphthalene and benzonitrile) and hydrophilic (hydroxy, amino) groups indicates potential interactions with diverse biological targets.
Structural Feature | Potential Biological Relevance |
---|---|
Secondary amine group | Possible hydrogen bonding with receptor sites |
Naphthalene moiety | Potential for hydrophobic interactions in binding pockets |
Benzonitrile group | Possible role in receptor specificity |
(2R) stereocenter | Likely crucial for specific biological recognition |
Given the current research-only designation, further studies are required to elucidate this compound's specific biological activities, target receptors, and potential therapeutic applications. Screening against various receptor panels would provide valuable insights into its pharmacological profile.
Analytical Methods for Identification and Characterization
For research purposes, proper identification and characterization of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride are essential. Several analytical techniques are suitable for confirming its identity and purity.
Table 4: Analytical Methods for Compound Characterization
Analytical Method | Application |
---|---|
Nuclear Magnetic Resonance (NMR) | Structure confirmation, stereochemical analysis |
Mass Spectrometry (MS) | Molecular weight verification, fragmentation pattern analysis |
High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from structural analogs |
Infrared Spectroscopy (IR) | Functional group identification |
X-ray Crystallography | Absolute stereochemical configuration determination |
The compound's molecular formula (C24H26Cl2N2O2) would yield a characteristic mass spectrum with a molecular ion peak at approximately 445.4 m/z, with isotope patterns typical of chlorine-containing compounds. NMR analysis would be particularly valuable for confirming the (2R) stereocenter configuration, which is crucial for proper characterization.
Aspect | Recommendation |
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Personal Protection | Chemical-resistant gloves, lab coat, safety glasses |
Storage | Store in tightly closed containers in cool, dry locations |
Disposal | Follow institutional and local regulations for chemical waste |
Exposure Management | Avoid inhalation, skin contact, and ingestion |
Emergency Response | Have appropriate spill management materials available |
Without comprehensive toxicological data, the compound should be treated as potentially hazardous, with appropriate risk management strategies implemented in research settings.
Comparison with Related Compounds
Although the literature on 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride is limited, it may share structural similarities with other compounds that have more extensively documented properties. Comparative analysis could provide insights into potential properties and applications.
The compound contains structural elements (secondary amine, chiral alcohol, ether linkage) that are found in various bioactive molecules. The naphthalene moiety, in particular, is a common structural element in many pharmaceutically relevant compounds.
Future Research Directions
Given the limited information available about 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride, several research avenues merit exploration:
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Comprehensive pharmacological screening to identify potential biological targets
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Structure-activity relationship studies with structural analogs
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Investigation of potential therapeutic applications based on identified biological activities
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Development of more efficient synthetic routes, particularly for stereoselective preparation
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Detailed toxicological assessment to establish safety profiles
Table 6: Potential Applications and Future Directions
Research Area | Potential Investigation |
---|---|
Receptor Binding Studies | Screening against receptor panels to identify targets |
Structure-Activity Relationships | Synthesis of analogs with modified functional groups |
Synthetic Chemistry | Development of efficient, scalable synthesis methods |
Pharmacokinetics | Assessment of absorption, distribution, metabolism, and excretion profiles |
Toxicology | Evaluation of safety and potential adverse effects |
These research directions would contribute significantly to understanding the properties and potential applications of this compound.
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